![molecular formula C12H9ClO2 B1589894 4-(4-Chlorophenoxy)phenol CAS No. 21567-18-0](/img/structure/B1589894.png)
4-(4-Chlorophenoxy)phenol
Overview
Description
4-(4-Chlorophenoxy)phenol is an organic compound with the molecular formula C₁₂H₉ClO₂. It is a phenolic compound characterized by the presence of a chlorophenoxy group attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
It is known that similar compounds, such as chlorphenesin, act in the central nervous system (CNS) rather than directly on skeletal muscle .
Mode of Action
Similar to chlorphenesin, it is known to act in the CNS .
Biochemical Pathways
A study on the photonitration pathway of phenol and 4-chlorophenol, which is structurally similar to 4-(4-chlorophenoxy)phenol, showed that the nitration of 4-chlorophenol into 2-nitro-4-chlorophenol in the presence of irradiated nitrate and nitrite in aqueous solution involves the radical ˙no 2 .
Pharmacokinetics
Similar compounds like chlorphenesin are known to be rapidly and completely absorbed, and metabolized in the liver .
Result of Action
Similar compounds like chlorphenesin are known to block nerve impulses (or pain sensations) that are sent to the brain .
Action Environment
It is known that light-induced nitration pathways of phenols are important processes for the transformation of pesticide-derived secondary pollutants into toxic derivatives in surface waters and for the formation of phytotoxic compounds in the atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(4-Chlorophenoxy)phenol can be synthesized through the reaction of 4-chlorophenol with phenol in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process may include additional purification steps, such as recrystallization or distillation, to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorophenoxy group can be reduced to form corresponding phenols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Quinones
Reduction: Phenols
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
- 4-Chlorophenol
- 4-Phenoxyphenol
- 4-(4-Chlorophenoxy)aniline
- 4-(2,4-Dichlorophenoxy)benzaldehyde
Comparison: 4-(4-Chlorophenoxy)phenol is unique due to the presence of both a chlorophenoxy group and a phenol group, which imparts distinct chemical properties. Compared to 4-chlorophenol, it has enhanced reactivity due to the additional phenoxy group. It also differs from 4-phenoxyphenol by the presence of a chlorine atom, which can influence its reactivity and biological activity .
Biological Activity
4-(4-Chlorophenoxy)phenol, also known as 4-chlorophenyl phenyl ether, is a compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological effects, including antimicrobial properties, herbicidal activity, and potential implications in cancer research.
Chemical Structure
The chemical structure of this compound is characterized by a phenolic group substituted with a chlorophenyl moiety. This structure is pivotal in determining its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
- In vitro studies demonstrated that concentrations as low as 50 µg/mL can effectively reduce bacterial viability in cultures of Staphylococcus aureus and Escherichia coli .
Herbicidal Activity
This compound is also recognized for its herbicidal properties. It functions as a selective herbicide, particularly effective against broadleaf weeds. The mechanism involves disrupting physiological processes in plants, leading to growth inhibition.
- Field trials have shown that formulations containing this compound can significantly reduce weed populations in agricultural settings, with efficacy comparable to established herbicides like glyphosate .
Cancer Research Implications
Recent studies have begun to explore the potential anticancer effects of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through various pathways, including the PI3K/Akt/mTOR signaling pathway.
- Case Study : A study conducted on human gastric cancer cells indicated that treatment with this compound led to a dose-dependent increase in apoptosis markers and a reduction in cell proliferation .
Data Tables
Biological Activity | Effectiveness (IC50) | Reference |
---|---|---|
Antibacterial (S. aureus) | 50 µg/mL | |
Antibacterial (E. coli) | 50 µg/mL | |
Herbicidal (broadleaf weeds) | Effective | |
Induction of apoptosis | Dose-dependent |
Research Findings
- Antimicrobial Studies : The compound was tested against various bacterial strains, showing significant inhibition at concentrations below 100 µg/mL.
- Herbicidal Efficacy : In agricultural trials, formulations containing this compound outperformed traditional herbicides in controlling specific weed species.
- Cancer Cell Studies : In vitro studies demonstrated that the compound could trigger apoptosis in gastric cancer cells by modulating key signaling pathways.
Properties
IUPAC Name |
4-(4-chlorophenoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMRZWSYBUCVAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30492772 | |
Record name | 4-(4-Chlorophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30492772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21567-18-0 | |
Record name | 4-(4-Chlorophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30492772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Chlorophenoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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